molecular formula C14H20N4O3 B034112 1,3-diisocyanato-2-methylbenzene;ethane-1,2-diamine;2-methyloxirane CAS No. 103051-65-6

1,3-diisocyanato-2-methylbenzene;ethane-1,2-diamine;2-methyloxirane

Katalognummer: B034112
CAS-Nummer: 103051-65-6
Molekulargewicht: 292.33 g/mol
InChI-Schlüssel: CBIYHEVUZBOQQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane is a complex polymeric compound with the molecular formula C14H20N4O3 and a molecular weight of 292.33 g/mol. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.

Eigenschaften

CAS-Nummer

103051-65-6

Molekularformel

C14H20N4O3

Molekulargewicht

292.33 g/mol

IUPAC-Name

1,3-diisocyanato-2-methylbenzene;ethane-1,2-diamine;2-methyloxirane

InChI

InChI=1S/C9H6N2O2.C3H6O.C2H8N2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-3-2-4-3;3-1-2-4/h2-4H,1H3;3H,2H2,1H3;1-4H2

InChI-Schlüssel

CBIYHEVUZBOQQO-UHFFFAOYSA-N

SMILES

CC1CO1.CC1=C(C=CC=C1N=C=O)N=C=O.C(CN)N

Kanonische SMILES

CC1CO1.CC1=C(C=CC=C1N=C=O)N=C=O.C(CN)N

Synonyme

1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane involves the polymerization of 1,2-ethanediamine with 1,3-diisocyanatomethylbenzene and methyloxirane. The reaction typically occurs under controlled conditions to ensure the formation of the desired polymer. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Analyse Chemischer Reaktionen

1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the polymer’s structure and properties.

    Substitution: Substitution reactions involve the replacement of specific functional groups within the polymer. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.

Wissenschaftliche Forschungsanwendungen

1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various chemical compounds and materials.

    Biology: The compound’s unique properties make it useful in biological research, including studies on polymer interactions with biological molecules.

    Industry: The polymer is used in the production of coatings, adhesives, and other industrial materials.

Wirkmechanismus

The mechanism of action of 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane involves its interaction with specific molecular targets and pathways. The polymer’s structure allows it to interact with various biological molecules, leading to specific effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane can be compared with other similar compounds, such as:

    1,2-Ethanediamine, polymer with 2-methyloxirane and oxirane: This compound has a similar structure but different properties and applications.

    1,6-diisocyanatohexane: Another polymer with distinct chemical properties and uses. The uniqueness of 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane lies in its specific combination of monomers, leading to unique properties and applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.